N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PROPANAMIDE N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PROPANAMIDE
Brand Name: Vulcanchem
CAS No.: 1448123-66-7
VCID: VC6387938
InChI: InChI=1S/C11H18N4O/c1-6-9(16)14-10-7(2)12-11(15(4)5)13-8(10)3/h6H2,1-5H3,(H,14,16)
SMILES: CCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
Molecular Formula: C11H18N4O
Molecular Weight: 222.292

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PROPANAMIDE

CAS No.: 1448123-66-7

Cat. No.: VC6387938

Molecular Formula: C11H18N4O

Molecular Weight: 222.292

* For research use only. Not for human or veterinary use.

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PROPANAMIDE - 1448123-66-7

Specification

CAS No. 1448123-66-7
Molecular Formula C11H18N4O
Molecular Weight 222.292
IUPAC Name N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide
Standard InChI InChI=1S/C11H18N4O/c1-6-9(16)14-10-7(2)12-11(15(4)5)13-8(10)3/h6H2,1-5H3,(H,14,16)
Standard InChI Key BABRROCXHIKWII-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(N=C(N=C1C)N(C)C)C

Introduction

Synthesis Methods

The synthesis of pyrimidine derivatives typically involves several key steps:

  • Formation of the Pyrimidine Ring: This is achieved through condensation reactions involving β-diketones and guanidine derivatives under acidic or basic conditions.

  • Introduction of the Dimethylamino Group: A nucleophilic substitution reaction using dimethylamine introduces this group.

  • Attachment of the Propanamide Moiety: Acylation with propanoyl chloride in the presence of a base like triethylamine would finalize the synthesis.

Potential Applications

Pyrimidine derivatives are studied for their potential in medicinal chemistry, agriculture, and material science. They can act as pharmacophores in drug development, targeting diseases such as cancer, infectious diseases, and neurological disorders. In agriculture, they may serve as pesticides or herbicides by interfering with biochemical pathways in plants and pests.

Biological Activity

The biological activity of pyrimidine derivatives is attributed to their interactions with molecular targets, including enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the pyrimidine ring facilitates π-π stacking interactions, modulating biochemical pathways.

Research Findings

While specific research findings for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide are not available, similar compounds have shown promising results in various fields. For instance, pyrimidine derivatives have been explored as anticancer agents and vascular endothelial growth factor receptor inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator